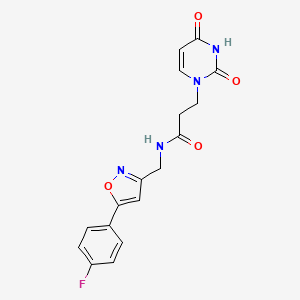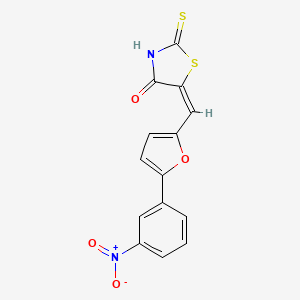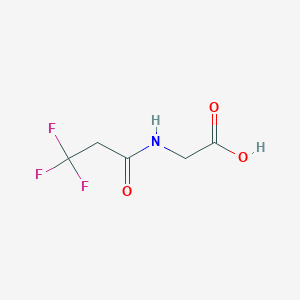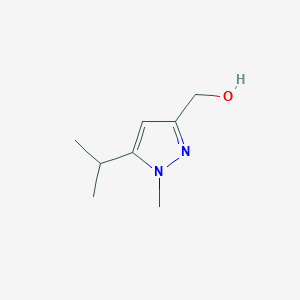
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H15FN4O4 and its molecular weight is 358.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Compounds with similar structural motifs, especially those containing pyrimidine, isoxazole, and fluorophenyl groups, have been synthesized and evaluated for their biological activities. For example, derivatives of pyrimidine and thiadiazole have shown selective herbicidal activity against certain plant species (Liu & Shi, 2014). Another study focused on the synthesis and characterization of compounds for potential antitubercular agents, indicating the interest in pyrimidine derivatives for antimicrobial and antiviral applications (Desai et al., 2016).
Antioxidant and Anticancer Activity
Research has also explored the antioxidant and anticancer activities of novel derivatives containing pyrimidine and related structures. One study found that certain compounds exhibited significant antioxidant activity, comparable to that of known antioxidants like ascorbic acid (Tumosienė et al., 2020). This highlights the potential of such compounds in developing treatments or supplements with antioxidant properties.
Insecticidal and Herbicidal Applications
The structural elements present in these compounds have been associated with insecticidal and herbicidal efficacy. For instance, specific synthesis approaches have led to compounds with notable herbicidal activity, offering insights into agricultural applications (Liu et al., 2008).
Chemical Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Studies have detailed the synthesis processes for related compounds, which could inform methods for creating and studying "3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)propanamide" and its derivatives (Xiong Jing, 2011).
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c18-12-3-1-11(2-4-12)14-9-13(21-26-14)10-19-15(23)5-7-22-8-6-16(24)20-17(22)25/h1-4,6,8-9H,5,7,10H2,(H,19,23)(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJYUJAPXZYCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)



![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)



![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)